Unique Polyhalogenated Scaffold vs. Unsubstituted and Monosubstituted Analogs
The target compound possesses a 2,4-dibromo-6-fluorophenyl substitution pattern, which is structurally unique compared to the 1-phenyl, 1-(4-methylphenyl), and other analogs characterized in the same class [1]. This specific pattern provides a molecular weight (436.03 g/mol [2]) and logP (XLogP3-AA = 3.4 [2]) that is distinct from the lighter, less lipophilic unsubstituted phenyl analog dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (MM = 260.2 g/mol). The heavier halogen atoms and higher lipophilicity can critically impact pharmacokinetic profiles and binding interactions.
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MM = 436.03 g/mol; XLogP3-AA = 3.4 |
| Comparator Or Baseline | Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (MM = 260.2 g/mol, logP ~1.5 estimated) |
| Quantified Difference | Molecular weight is 175.8 g/mol higher; logP is approximately 1.9 units higher. |
| Conditions | PubChem computed properties and comparison to published analog [REFS-1, REFS-2] |
Why This Matters
The significant increase in molecular weight and lipophilicity directly impacts a compound's permeability and solubility profile, making the target compound a distinct starting point for developing molecules with different ADME properties.
- [1] Asma, X., Kalluraya, B., Yathirajan, H. S., Rathore, R. S., & Glidewell, C. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Acta Crystallographica Section E, 74(12), 1783-1789. View Source
- [2] PubChem. (2026). Dimethyl 1-(2,4-dibromo-6-fluorophenyl)-1H-pyrazole-3,4-dicarboxylate (CID 3709463). Retrieved May 4, 2026. View Source
